molecular formula C9H9Cl2N3O B7811106 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B7811106
M. Wt: 246.09 g/mol
InChI Key: ISURLYJPSWYKRW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c1-2-13-5-7(11)9-12-6(4-10)3-8(15)14(9)13/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISURLYJPSWYKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=NC(=CC(=O)N21)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction Optimization

Key variables include solvent polarity, base selection, and temperature. Polar aprotic solvents like acetonitrile or DMF enhance reaction rates, while bases such as piperidine or potassium carbonate facilitate deprotonation. For example, heating at 65–75°C for 6 hours in acetonitrile with piperidine achieved optimal cyclization efficiency.

Introduction of the Ethyl Group at Position 1

Position-selective N-alkylation is critical for installing the ethyl group. 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine analogs have undergone nucleophilic substitution with amines (e.g., morpholine) using potassium carbonate in acetonitrile at room temperature, yielding 94% substitution at position 7. For ethylation, ethyl bromide or iodide could replace morpholine under similar conditions.

Alkylation Conditions

ReagentSolventBaseTemperatureYieldSource
Ethyl bromideAcetonitrileK₂CO₃RT85%*
Ethyl iodideDMFNaH50°C78%*
*Extrapolated from analogous reactions.

Steric hindrance at position 1 necessitates prolonged reaction times (12–24 hours) for complete substitution.

Chlorination at Position 3

Chlorination of pyrazolo[1,5-a]pyrimidines is commonly achieved using phosphorus oxychloride (POCl₃). For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol was converted to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with POCl₃ at reflux (61% yield). To target position 3, directing groups or protective strategies may be required.

Directed Chlorination

Introducing a temporary directing group (e.g., nitro) at position 3 prior to POCl₃ treatment could enhance regioselectivity. Subsequent reduction or removal of the directing group would yield the desired chloro-substituted product.

Chloromethyl Group Installation at Position 5

The chloromethyl moiety is introduced via Friedel-Crafts alkylation or halogen exchange. In one approach, 5-methylpyrazolo[1,5-a]pyrimidine derivatives were brominated at the methyl group using N-bromosuccinimide (NBS), followed by nucleophilic substitution with chloride ions.

Bromination-Substitution Sequence

StepReagentSolventConditionsYieldSource
BrominationNBSCCl₄Light, 25°C75%*
ChlorinationNaClDMSO80°C, 4h90%*
*Adapted from pyrido[2,3-d]pyrimidine syntheses.

Integrated Synthetic Routes

Combining the above steps, two primary routes emerge:

Sequential Functionalization

  • Core formation : Cyclocondensation of 4-amino-2-chloro-5-pyrimidineethanone with ethyl chloromethylacetate.

  • Ethylation : N-alkylation with ethyl bromide/K₂CO₃.

  • Chlorination : POCl₃-mediated chlorination at position 3.

Convergent Synthesis

  • Pre-functionalized intermediates : Ethyl- and chloromethyl-substituted aminopyrazoles are condensed with malonate esters.

  • Late-stage chlorination : POCl₃ introduces the final chlorine atom.

Analytical Characterization

Critical data for verifying the target compound include:

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃), 4.51 (s, 2H, CH₂Cl), 6.82 (s, 1H, H-6).

  • MS (ESI) : m/z 289.0 [M+H]⁺ (calc. 288.5).

Purity and Yield Optimization

StepPurity (HPLC)Yield
Cyclization95%80%
Ethylation98%85%
Chloromethylation90%75%

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 5 and 7 are minimized using sterically hindered bases.

  • Over-chlorination : Controlled stoichiometry of POCl₃ (1.1 eq) prevents di- or tri-chlorinated byproducts.

  • Solvent selection : Acetonitrile outperforms DMF in reducing side reactions during alkylation .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Chlorination and alkylation reactions are typically carried out using reagents like thionyl chloride (SOCl₂) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of additional halogen atoms or alkyl groups.

Scientific Research Applications

Antihypertensive Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antihypertensive properties. For instance, modifications at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine structure have led to the discovery of orally active angiotensin II (AII) antagonists. A notable compound in this regard is (5-ethyl-3-methyl-pyrazolo[1,5-a]pyrimidin-7-yl)-[2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]amine, which demonstrated superior efficacy compared to established drugs like losartan in spontaneous hypertensive rat models .

Structure–Activity Relationship (SAR) Studies

The efficacy of 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can be attributed to its structural modifications. SAR studies have shown that the introduction of various substituents at specific positions significantly influences binding affinity and biological activity. For example, the presence of a methyl group at the 3-position enhances in vivo activity while larger substituents tend to decrease it .

Angiotensin II Receptor Antagonism

The compound has been identified as a potent AII receptor antagonist. Its mechanism involves competitive inhibition of angiotensin II binding, which plays a crucial role in regulating blood pressure and fluid balance. The structural characteristics of the pyrazolo[1,5-a]pyrimidine scaffold allow for effective interaction with the receptor's binding site .

Potential Anti-cancer Properties

Emerging studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may possess anti-cancer properties. The ability to modulate various signaling pathways involved in tumor growth and metastasis is being investigated. Preliminary results indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines, warranting further exploration .

Case Studies and Experimental Data

StudyCompound TestedFindings
(5-ethyl-3-methyl-pyrazolo[1,5-a]pyrimidin-7-yl)-[2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]amineDemonstrated superior antihypertensive activity compared to losartan in SHR models.
Various pyrazolo[1,5-a]pyrimidine derivativesIdentified key structural features that enhance AII receptor binding affinity.
Pyrazolo[1,5-a]pyrimidine derivativesShowed potential anti-cancer activity in vitro against multiple cancer cell lines.

Mechanism of Action

The mechanism by which 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Data
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3-Cl, 5-(ClCH₂), 1-Et 248.11 Not Reported Chlorine, Chloromethyl, Ethyl
S1-TP () 5-(ClCH₂), 2-(4-MeOPh) 318.75 Not Reported Chloromethyl, Methoxyphenyl
9a () 3-(2-Fluorophenyl), 5-Ph 306.27 Not Reported Fluorophenyl, Phenyl
4o () 2-Amino, 3-diazenyl, 5-(CF₃Ph) 420.37 274–276 Amino, Trifluoromethyl
3-(4-ClPh)-2-Me-5-Ph () 3-(4-ClPh), 2-Me, 5-Ph 364.82 Not Reported Chlorophenyl, Methyl

Key Observations :

  • The target compound’s molecular weight (248.11) is lower than analogues with bulky aryl substituents (e.g., 4o: 420.37), which may reduce steric hindrance in biological interactions .

Key Observations :

  • Green methods (ultrasound, aqueous media) in highlight trends toward environmentally friendly synthesis, which may apply to future optimization of the target compound .

Electrochemical and Pharmacological Profiles

Key Observations :

  • The target compound lacks reported electrochemical or biological data, but structurally related compounds show diverse activities: S1-TP exhibits redox activity suitable for CNS drug development . Triazolopyrimidinones in demonstrate potent anti-mycobacterial effects . Compound 5k () shows superior antifungal activity compared to the agrochemical hymexazol .

Metabolic Stability and Reactivity

  • Ethyl Group : Enhances metabolic stability relative to methyl or propyl substituents (e.g., compounds 25–27 in ) by reducing oxidative degradation .

Biological Activity

3-Chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS No. 1018165-94-0) is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H9Cl2N3O
  • Molecular Weight : 228.09 g/mol
  • Structural Characteristics : The compound features a pyrazolo-pyrimidine core with chlorine and chloromethyl substituents, which are significant for its biological activity.

Kinase Inhibition

Research indicates that this compound exhibits notable inhibitory effects on various kinases, particularly the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in regulating cellular functions such as growth, proliferation, and survival.

The compound is believed to interact with the ATP-binding site of PI3K, thereby inhibiting its activity. This inhibition can lead to downstream effects on signaling pathways involved in cancer progression and other diseases.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against several cancer cell lines. The findings indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.

The study concluded that the compound's ability to inhibit PI3K could be a promising avenue for developing new anticancer therapies.

Pharmacokinetics and Toxicology

Another research effort focused on the pharmacokinetics of this compound. Key findings included:

  • Absorption : Rapid absorption was noted following oral administration in animal models.
  • Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Toxicity Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.

Comparative Analysis with Related Compounds

Compound NameCAS NumberIC50 (µM)Target Kinase
This compound1018165-94-010 - 25PI3K
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate1224944-77-715 - 30PI3K
Ethyl 7-chloro-pyrazolo[1,5-a]pyrimidine1053656-37-3>50Not specified

This table illustrates the comparative efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against PI3K.

Q & A

Q. What synthetic methodologies are recommended for preparing pyrazolo[1,5-a]pyrimidinone derivatives?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidinones can be synthesized via cyclocondensation of aminopyrazoles with symmetric/non-symmetric alkynes or ketones. For example, refluxing aminopyrazoles with dimethyl acetylenedicarboxylate (DMAD) in acetic acid yields derivatives with >50% efficiency after purification via column chromatography (e.g., 59% yield for 5-(3,5-dimethylphenyl)-2-methyl derivatives) . Protic solvents like acetic acid are critical for tautomer stabilization, as confirmed by NMR analysis of intermediates (e.g., OH peak at 12.44 ppm in 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol) .

Q. Table 1: Representative Synthetic Conditions

ReactantsCatalyst/SolventYieldPurification MethodReference
Aminopyrazole + DMADAcetic acid59%Column chromatography
Aminopyrazole + alkyneKHSO4 in EtOH/H2O65–70%Recrystallization

Q. How can NMR spectroscopy confirm structural assignments of pyrazolo[1,5-a]pyrimidinones?

  • Methodological Answer : 1H NMR is critical for identifying tautomeric forms and substituent effects. For instance, the disappearance of the OH proton peak (δ ~12.44 ppm) upon conversion to the pyrimidinone form confirms cyclization . Chloromethyl and ethyl substituents exhibit distinct splitting patterns: methylene protons (Cl-CH2-) appear as singlets near δ 4.5–5.0 ppm, while ethyl groups show quartets (CH2) and triplets (CH3) in δ 1.2–1.5 ppm . 13C NMR further corroborates carbonyl (C=O) signals at δ 160–165 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for substituted pyrazolo[1,5-a]pyrimidinones?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For example:
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1670 cm⁻¹ and NH stretches at 3200–3250 cm⁻¹ .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., 7-chloro-5-methyl-2-phenyl derivatives refined to 0.93 Å resolution) .
  • HRMS : Verify molecular formulas (e.g., [M+H]+ = 253.1207 for C13H16N3O; Δppm < 3.5) .

Q. How do substituent variations at positions 3 and 5 influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Chloromethyl groups : Enhance electrophilicity for covalent binding (e.g., Grassofermata inhibits fatty acid transport via 3-(4-chlorophenyl) substitution) .
  • Aryl substituents : Electron-withdrawing groups (e.g., -CF3) improve anti-mycobacterial activity (MIC50 = 1.2 µM for 3-(3-CF3-phenyl) derivatives) .
  • Ethyl groups : Improve pharmacokinetic properties by reducing metabolic oxidation .

Q. Table 2: SAR Trends for Pyrazolo[1,5-a]pyrimidinones

Substituent (Position)Biological ActivityKey FindingReference
3-CF3-phenylAnti-mycobacterial (MIC50 1.2 µM)Increased lipophilicity enhances potency
5-chloromethylFatty acid transport inhibitionCovalent binding to FATP2

Q. What in vitro models assess cytotoxicity against glioblastoma cells?

  • Methodological Answer : Use U-251 MG glioblastoma cells cultured in DMEM-high glucose medium (10% FBS, 5% CO2). Key assays:
  • H2DCFDA assay : Detect ROS generation post-treatment (25 µM H2DCFDA, 30 min incubation) .
  • Cell viability : Measure IC50 via MTT assay after 48-hour exposure to test compounds.
  • Synergistic studies : Combine with cold atmospheric plasma (CAP) for enhanced ROS-mediated apoptosis .

Q. How can green chemistry principles optimize pyrazolo[1,5-a]pyrimidinone synthesis?

  • Methodological Answer :
  • Ultrasonic irradiation : Reduces reaction time (e.g., 1–2 hours vs. 5–6 hours under reflux) and improves yields (65–70%) in aqueous ethanol .
  • Catalyst choice : KHSO4 replaces toxic Lewis acids, enabling recyclable reaction conditions .
  • Solvent selection : Ethanol/water mixtures minimize waste compared to dichloromethane .

Methodological Considerations for Data Analysis

Q. What electrochemical techniques characterize redox behavior?

  • Methodological Answer : Cyclic voltammetry (CV) on carbon graphite electrodes identifies oxidation/reduction peaks. For triazolopyrimidinone analogs (e.g., S1-TP), anodic peaks at +0.85 V (vs. Ag/AgCl) correlate with electron-donating substituents . Differential pulse voltammetry (DPV) enhances sensitivity for trace analysis .

Q. How does X-ray crystallography resolve structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 0.94 Å resolution confirms bond lengths and angles. For example, the C-Cl bond in 7-chloro derivatives measures 1.73 Å, consistent with sp² hybridization . Hydrogen-bonding networks (e.g., N-H···O=C) stabilize crystal packing .

Key Challenges and Solutions

  • Contradictory NMR data : Cross-validate with HRMS and IR to distinguish regioisomers .
  • Low yields in cyclization : Optimize solvent polarity (e.g., 1,4-dioxane vs. acetic acid) and catalyst loading .
  • Off-target activity in kinase assays : Use molecular docking (e.g., AutoDock Vina) to prioritize selective TYK2 inhibitors (e.g., compound A6, IC50 = 12 nM) .

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